molecular formula C14H11ClN6O2 B2904012 N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001607-57-3

N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2904012
CAS No.: 1001607-57-3
M. Wt: 330.73
InChI Key: JHOQXXGZVOTRNY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound offered for research and development purposes. This structurally complex molecule features a pyrimidine core, a common scaffold in medicinal chemistry, which is functionalized with both a 3-chlorophenyl group and a 4-nitropyrazole moiety . Compounds containing these heterocyclic structures are frequently investigated as key intermediates in organic synthesis and for their potential biological activities in pharmaceutical discovery . The presence of the nitro group on the pyrazole ring makes this compound a versatile building block for further chemical exploration, such as reduction to an amino group for the synthesis of more complex derivatives . Researchers can utilize this compound in the development of targeted molecular probes and in high-throughput screening assays. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O2/c1-9-5-13(18-11-4-2-3-10(15)6-11)19-14(17-9)20-8-12(7-16-20)21(22)23/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOQXXGZVOTRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

The unique nitro-pyrazole substitution in this compound positions it as a promising candidate for:

Kinase Inhibition : Further evaluation against Src-family kinases or ABL1, leveraging structural similarities to compounds in .

Physicochemical Optimization : Comparative studies on solubility and bioavailability relative to sulfur- or oxazole-containing analogs.

Synthetic Methodology : Development of efficient nitration protocols to improve yields.

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. A typical approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine) with 3-chloroaniline under reflux conditions in ethanol or DMF. Catalytic bases like K2_2CO3_3 enhance reactivity. For example, analogous syntheses achieved yields >80% by refluxing for 6–10 hours .
  • Example Reaction Conditions :
PrecursorAmineSolventBaseTime (h)Yield (%)
4-Chloro-pyrimidine3-ChloroanilineEthanolK2_2CO3_3681

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Essential for confirming substituent positions and hydrogen environments. For example, 1^1H NMR detects aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH signals (δ ~10 ppm) .
  • HRMS (ESI-qTOF) : Validates molecular weight (e.g., [M+H]+^+ matching theoretical m/z within 2 ppm error) .
  • X-ray Crystallography : Resolves bond lengths and angles, especially for nitro-group geometry and pyrimidine planarity. SHELX programs are standard for refinement .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays, as structurally similar pyrimidines show activity .
  • Enzyme Inhibition : Target kinases or calcium-activated potassium channels (e.g., KCa2), given nitro-pyrazole motifs modulate ion channels .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines parameters like torsion angles and hydrogen-bonding networks. For example:
  • Dihedral Angles : Pyrazole and pyrimidine rings may form angles ~12°–86°, affecting planarity and π-π stacking .
  • Hydrogen Bonds : Intramolecular N–H⋯N bonds stabilize conformation (e.g., bond length ~2.1 Å) .
  • Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphism .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?

  • Methodological Answer :
  • Catalysis : Use Cu(I) salts (e.g., CuBr) to accelerate NAS with electron-deficient amines .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates .
  • Temperature Control : Prolonged reflux (8–12 hours) compensates for reduced nucleophilicity caused by nitro groups .

Q. How does the substitution pattern on the pyrimidine ring affect target binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Nitro Group : Enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • 3-Chlorophenyl : Improves lipophilicity (clogP ~3.5), critical for membrane permeability .
  • Pyrazole vs. Morpholine : Pyrazole’s nitro group increases hydrogen-bond acceptor capacity compared to morpholine derivatives, altering target selectivity .
  • Example Data :
SubstituentTarget IC50_{50} (nM)logP
4-Nitro-pyrazoleKCa2: 1203.5
MorpholineKCa2: 2802.8

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